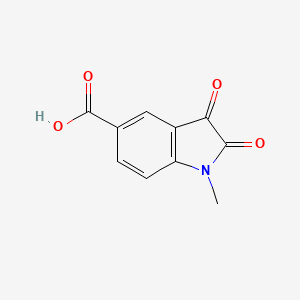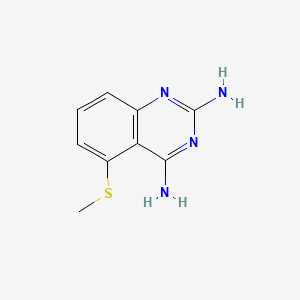
2,4-Quinazolinediamine, 5-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)quinazoline-2,4-diamine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a methylthio group at the 5-position and amino groups at the 2- and 4-positions. It has garnered attention due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)quinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide to produce 2-aminobenzamide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-(Methylthio)quinazoline-2,4-diamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Ammonia, amine sources
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-(Methylthio)quinazoline-2,4-diamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.
DNA Interaction: In some cases, the compound may intercalate into DNA, disrupting replication and transcription processes.
Comparaison Avec Des Composés Similaires
5-(Methylthio)quinazoline-2,4-diamine can be compared with other quinazoline derivatives:
2-Phenylquinazoline-4-amine: This compound has a phenyl group at the 2-position and an amino group at the 4-position.
4-Methylquinazoline-2-amine: This derivative has a methyl group at the 4-position and an amino group at the 2-position.
6-Fluoroquinazoline-2,4-diamine: This compound has a fluorine atom at the 6-position and amino groups at the 2- and 4-positions.
Propriétés
Numéro CAS |
119584-80-4 |
|---|---|
Formule moléculaire |
C9H10N4S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
5-methylsulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C9H10N4S/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13) |
Clé InChI |
YCMSYAILAVGTLT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1C(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


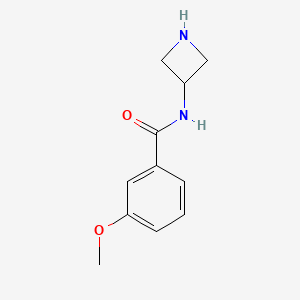

![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)
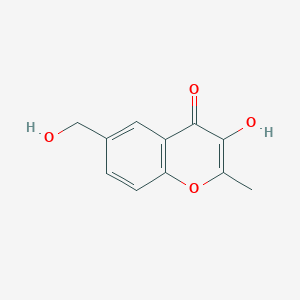




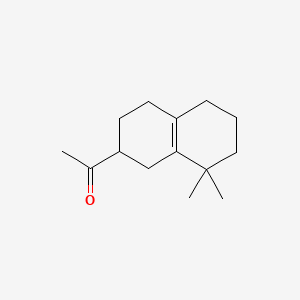

![4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline](/img/structure/B11894873.png)
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
